molecular formula C23H20ClF2N5O3S B2672088 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 902432-62-6

2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

Cat. No. B2672088
CAS RN: 902432-62-6
M. Wt: 519.95
InChI Key: KDCFHZRUGRFWDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains a 1,2,4-triazolo[1,5-c]quinazoline moiety, which is a type of heterocyclic compound. Heterocycles are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[1,5-c]quinazoline moiety would contribute to the rigidity of the molecule, while the piperidine ring could potentially adopt a chair or boat conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine and triazole rings could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of 1,2,4-triazolo and quinazoline derivatives has been a subject of interest due to their potential biological activities. For example, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones and their derivatives demonstrates a method to create compounds with similar structures to the one . These compounds are synthesized in very good yields by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of excess piperidine as a base, showcasing the versatility and potential for modification of such compounds (El‐Hiti, 1997).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione have been evaluated for their biological activities, including antimicrobial and antifungal properties. A study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant biological activity against various microorganisms, highlighting the therapeutic potential of such compounds (Suresh, Lavanya, & Rao, 2016).

Quality Control and Chemical Analysis

Developing quality control methods for compounds within this chemical class is crucial for their potential application in pharmaceuticals. A study focused on the quality control of a [1,2,4]triazolo[4,3-a]quinazoline derivative, demonstrating the methods for ensuring the purity and consistency of such compounds, which is essential for further research and development (Danylchenko et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain piperidine and 1,2,4-triazolo[1,5-c]quinazoline moieties are often involved in interactions with various enzymes and receptors .

Future Directions

The future research directions would likely depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

(4-chloro-2,5-difluorophenyl)-[4-(8,9-dimethoxy-5-sulfanylidene-3H-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N5O3S/c1-33-18-8-13-17(10-19(18)34-2)27-23(35)31-21(13)28-20(29-31)11-3-5-30(6-4-11)22(32)12-7-16(26)14(24)9-15(12)25/h7-11H,3-6H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDAPHQZQBAFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4CCN(CC4)C(=O)C5=CC(=C(C=C5F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

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